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molecular formula C9H5FN4 B8369906 2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile

2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile

Cat. No. B8369906
M. Wt: 188.16 g/mol
InChI Key: VSBPXTKKMUTJTI-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A mixture of 2,6-difluoro-benzonitrile (10.34 g, 74.4 mmol), 1H-[1,2,4]triazole (5.34 g, 77.4 mmol), and CsCO3 (25.19 g, 77.4 mmol) in DMSO (30 mL) was stirred at ˜50° C. for 24 h. The yellowish easily stirred slurry was then diluted with water (200 mL), stirred at rt for 15 min, and filtered. The filter cake was washed with water (1×100 mL) and the filter cake was then partitioned with water (100 mL) and DCM (200 mL). The aqueous layer was extracted with DCM (1×300 mL), and the organic layers were combined, washed with 4 M NaCl (1×100 mL), dried (Na2SO4), and concentrated under vacuum at 90° C. to provide the crude title compound as an off-white solid (8.96 g). A portion of this crude material (3.33 g) was dissolved in DCM/MeOH, silica gel (8.5 g) was added, and the mixture was concentrated to a free-flowing powder. The silica-adsorbed crude title compound was applied to a silica flash column (40 mm×6″) and eluted with EtOAc to afford the title compound as a white solid [1.60 g, 31% (calculated from chromatographic purification of a portion of the crude material)].
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
25.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
3.33 g
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1>CS(C)=O.O.C(Cl)Cl.CO>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[C:3]=1[C:4]#[N:5] |f:4.5|

Inputs

Step One
Name
Quantity
10.34 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
5.34 g
Type
reactant
Smiles
N1N=CN=C1
Name
CsCO3
Quantity
25.19 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
crude material
Quantity
3.33 g
Type
reactant
Smiles
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at ˜50° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (1×100 mL)
CUSTOM
Type
CUSTOM
Details
the filter cake was then partitioned with water (100 mL) and DCM (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (1×300 mL)
WASH
Type
WASH
Details
washed with 4 M NaCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum at 90° C.
CUSTOM
Type
CUSTOM
Details
to provide the crude title compound as an off-white solid (8.96 g)
ADDITION
Type
ADDITION
Details
silica gel (8.5 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a free-flowing powder
WASH
Type
WASH
Details
eluted with EtOAc

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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